Cas no 2228663-87-2 (Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate)
Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate Chemical and Physical Properties
Names and Identifiers
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- 2228663-87-2
- EN300-2005240
- methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate
- Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate
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- Inchi: 1S/C9H8Cl2O4S/c1-15-9(12)7-3-2-6(4-8(7)10)5-16(11,13)14/h2-4H,5H2,1H3
- InChI Key: HVYGZMOMGCZRCX-UHFFFAOYSA-N
- SMILES: ClS(CC1C=CC(C(=O)OC)=C(C=1)Cl)(=O)=O
Computed Properties
- Exact Mass: 281.9520353g/mol
- Monoisotopic Mass: 281.9520353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 68.8Ų
Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2005240-0.05g |
methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate |
2228663-87-2 | 0.05g |
$1224.0 | 2023-06-03 | ||
| Enamine | EN300-2005240-0.1g |
methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate |
2228663-87-2 | 0.1g |
$1283.0 | 2023-06-03 | ||
| Enamine | EN300-2005240-0.25g |
methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate |
2228663-87-2 | 0.25g |
$1341.0 | 2023-06-03 | ||
| Enamine | EN300-2005240-0.5g |
methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate |
2228663-87-2 | 0.5g |
$1399.0 | 2023-06-03 | ||
| Enamine | EN300-2005240-1.0g |
methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate |
2228663-87-2 | 1g |
$1458.0 | 2023-06-03 | ||
| Enamine | EN300-2005240-2.5g |
methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate |
2228663-87-2 | 2.5g |
$2856.0 | 2023-06-03 | ||
| Enamine | EN300-2005240-5.0g |
methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate |
2228663-87-2 | 5g |
$4226.0 | 2023-06-03 | ||
| Enamine | EN300-2005240-10.0g |
methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate |
2228663-87-2 | 10g |
$6266.0 | 2023-06-03 |
Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate
Comprehensive Overview of Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate (CAS No. 2228663-87-2)
Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate, identified by its CAS number 2228663-87-2, is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This ester derivative, characterized by its unique chlorosulfonyl and chloro functional groups, has garnered attention for its potential in synthesizing bioactive molecules. Researchers and industry professionals frequently search for high-purity Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate suppliers or inquire about its synthesis methods, reflecting its growing relevance in modern chemistry.
The compound's structure features a benzoate core, which is often explored for its versatility in drug design. Recent trends in green chemistry have spurred interest in optimizing its production to minimize environmental impact. Questions like "How to stabilize Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate?" or "Applications in peptide coupling reactions" are common among synthetic chemists, highlighting its role in advancing sustainable methodologies. Its reactive sulfonyl chloride group makes it valuable for creating sulfonamide derivatives, a class of compounds with diverse biological activities.
Analytical techniques such as HPLC and NMR are critical for verifying the purity of CAS 2228663-87-2, as impurities can affect downstream applications. Discussions on storage conditions for sulfonyl-containing compounds or compatibility with common reagents are prevalent in online forums, underscoring the need for precise handling protocols. The compound's stability under varying pH levels and temperatures is another area of active research, particularly for those developing targeted drug delivery systems.
In the context of AI-driven drug discovery, Methyl 2-chloro-4-[(chlorosulfonyl)methyl]benzoate has been flagged in computational studies for its potential as a molecular scaffold. Searches for "SAR studies involving chlorosulfonyl benzoates" or "scalable production techniques" reflect the intersection of traditional synthesis and cutting-edge technology. Its compatibility with automated synthesis platforms further enhances its appeal for high-throughput screening.
Regulatory compliance is another hot topic, with queries like "Is CAS 2228663-87-2 REACH registered?" or "Safety data sheets for chlorosulfonyl esters" trending among compliance officers. While not classified under restrictive categories, proper risk assessment and waste disposal measures are emphasized in literature to align with global chemical safety standards.
Future prospects for this compound include its integration into bioconjugation strategies and material science, where its dual functionality could enable novel polymer designs. The rise of precision agriculture has also sparked interest in its derivatives as potential crop protection agents, though rigorous ecological studies are ongoing. As demand for tailor-made intermediates grows, 2228663-87-2 remains a key candidate for innovation.
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